4-(Quinolin-8-YL)benzaldehyde
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Overview
Description
4-(Quinolin-8-YL)benzaldehyde is an organic compound that features a quinoline ring attached to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinolin-8-YL)benzaldehyde typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst . Another approach includes the use of hypervalent iodine (III) carboxylates as alkylating agents under visible light conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis with optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvent-free conditions can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-(Quinolin-8-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products:
Oxidation: Quinoline carboxylic acids.
Reduction: 4-(Quinolin-8-YL)benzyl alcohol.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-(Quinolin-8-YL)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Industry: Utilized in the development of materials with aggregation-induced emission properties.
Mechanism of Action
The mechanism of action of 4-(Quinolin-8-YL)benzaldehyde involves its ability to form intermolecular hydrogen bonds, which restricts access to the dark state and triggers aggregation-induced emission. This property is particularly useful in the detection of specific biomolecules such as aspartic acid . The compound’s fluorescence behavior is influenced by the interaction between solvent molecules and the quinoline moiety .
Comparison with Similar Compounds
4-(Quinolin-3-YL)benzaldehyde: Similar structure but with the quinoline ring attached at the 3-position.
Quinoline-4-carboxaldehyde: Another quinoline derivative with an aldehyde group at the 4-position.
Uniqueness: 4-(Quinolin-8-YL)benzaldehyde is unique due to its specific position of the quinoline ring attachment, which imparts distinct chemical and physical properties. Its ability to form strong intermolecular hydrogen bonds and exhibit aggregation-induced emission makes it particularly valuable in fluorescence-based applications .
Properties
CAS No. |
380359-19-3 |
---|---|
Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
4-quinolin-8-ylbenzaldehyde |
InChI |
InChI=1S/C16H11NO/c18-11-12-6-8-13(9-7-12)15-5-1-3-14-4-2-10-17-16(14)15/h1-11H |
InChI Key |
FNDHXVSLQZNIHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC=C(C=C3)C=O)N=CC=C2 |
Origin of Product |
United States |
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